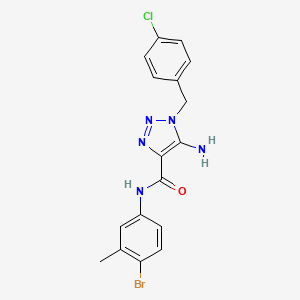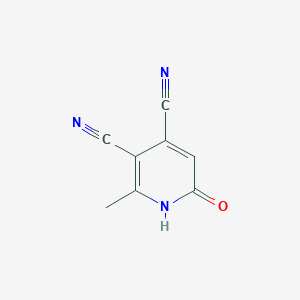
2-甲基-6-氧代-1,6-二氢吡啶-3,4-二腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile is a heterocyclic compound with a pyridine ring structure
科学研究应用
2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, the compound increases the intracellular level of Urd . This leads to a decrease in cell proliferation, primarily through cell cycle arrest and senescence .
Biochemical Pathways
The action of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile affects the biochemical pathway involving uridine. By inhibiting the hUP1 enzyme, the compound disrupts the normal metabolism of uridine, leading to an increase in its intracellular concentration . This affects various cellular processes, including RNA synthesis, which is a crucial part of cell proliferation .
Pharmacokinetics
The compound’s ability to inhibit the hUP1 enzyme suggests that it can effectively reach its target within cells .
Result of Action
The molecular and cellular effects of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile’s action include a decrease in cell proliferation, primarily through cell cycle arrest and senescence . This is achieved by increasing the intracellular level of Urd, which disrupts normal cellular processes such as RNA synthesis .
生化分析
Cellular Effects
Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in the presence of sulfuric acid . This reaction proceeds through the protonation of the carbonyl group, followed by nucleophilic addition of water, leading to the formation of the desired product.
Another method involves a one-pot synthesis where tetracyanoethylene reacts with ketones in the presence of a catalytic quantity of hydrochloric acid . This method increases the overall yield and reduces the duration of the experiment.
Industrial Production Methods
Industrial production of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
相似化合物的比较
2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile can be compared with other similar compounds, such as:
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
6-Amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles: These derivatives have shown antidote effects against herbicides and possess anticorrosion properties.
The uniqueness of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
属性
IUPAC Name |
2-methyl-6-oxo-1H-pyridine-3,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c1-5-7(4-10)6(3-9)2-8(12)11-5/h2H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNLNCFGFXMTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=O)N1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B2569022.png)
![4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B2569024.png)
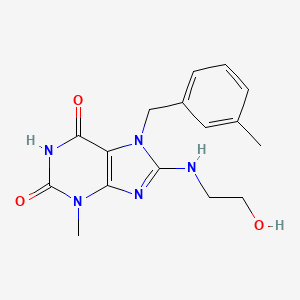
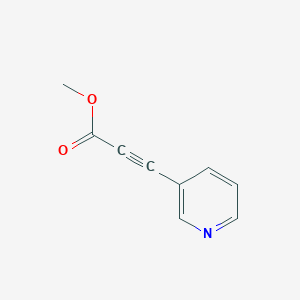
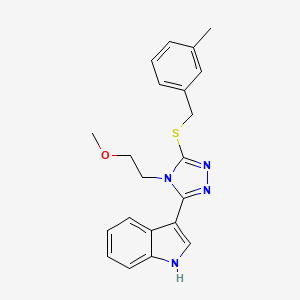
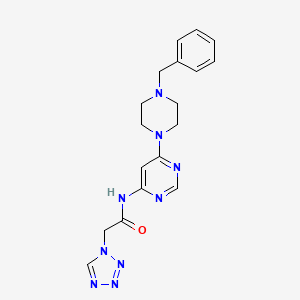
![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)
![3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B2569035.png)
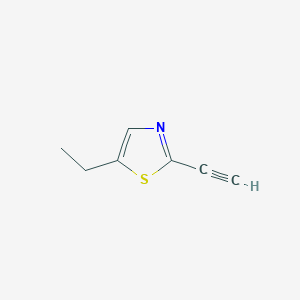
![methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2569038.png)
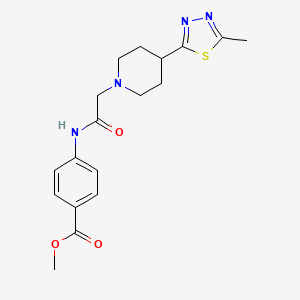
![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2569043.png)
